2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline
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Overview
Description
2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline is a complex heterocyclic compound that integrates quinoxaline, piperidine, and thienopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of quinoxaline derivatives with piperidine and thienopyridine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine or thienopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, dihydroquinoxalines, and substituted thienopyridines, each with distinct pharmacological properties .
Scientific Research Applications
2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic effects.
Biology: Investigated for its antimicrobial and antiviral properties, showing efficacy against various pathogens.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit enzyme activity or block receptor signaling pathways, leading to the suppression of disease-related processes. For example, it may inhibit kinases involved in cancer cell growth or disrupt viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar pharmacological properties.
Piperidine: A simple heterocyclic amine used in various medicinal compounds.
Thienopyridine: A sulfur-containing heterocycle with applications in drug development
Uniqueness
2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)quinoxaline is unique due to its combination of three distinct heterocyclic moieties, which confer a broad spectrum of biological activities. This structural complexity allows for versatile interactions with multiple molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
5-(1-quinoxalin-2-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-2-4-18-17(3-1)21-13-20(22-18)23-9-5-16(6-10-23)24-11-7-19-15(14-24)8-12-25-19/h1-4,8,12-13,16H,5-7,9-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTBYRQEEGDPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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